molecular formula C18H15N3O2S B15214014 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one CAS No. 114406-57-4

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one

Katalognummer: B15214014
CAS-Nummer: 114406-57-4
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: DICWJHZIKAQFCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone moiety fused with a thiazolidinone ring, making it a unique and interesting molecule for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one typically involves the condensation of 2-methyl-4-oxoquinazoline with 2-phenylthiazolidin-4-one under specific reaction conditions. The process may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography may be employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methyl-4-oxoquinazoline: Shares the quinazolinone moiety but lacks the thiazolidinone ring.

    2-phenylthiazolidin-4-one: Contains the thiazolidinone ring but lacks the quinazolinone moiety.

Uniqueness

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one is unique due to its combined structure of quinazolinone and thiazolidinone, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits compared to its individual components.

Eigenschaften

CAS-Nummer

114406-57-4

Molekularformel

C18H15N3O2S

Molekulargewicht

337.4 g/mol

IUPAC-Name

3-(2-methyl-4-oxoquinazolin-3-yl)-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15N3O2S/c1-12-19-15-10-6-5-9-14(15)17(23)20(12)21-16(22)11-24-18(21)13-7-3-2-4-8-13/h2-10,18H,11H2,1H3

InChI-Schlüssel

DICWJHZIKAQFCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=O)N1N3C(SCC3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.